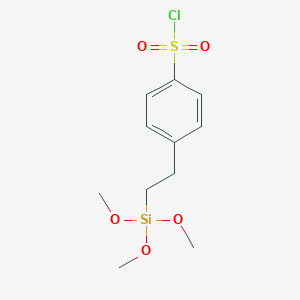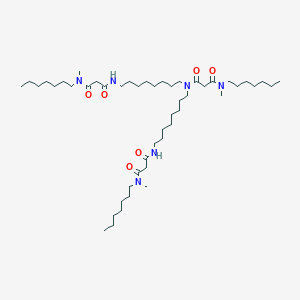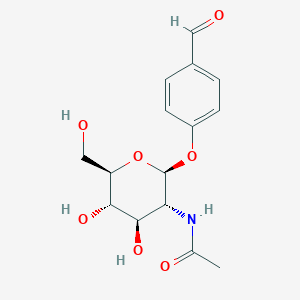
2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane
Overview
Description
2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane is an organosilicon compound with the molecular formula C11H17ClO5SSi . This compound is characterized by the presence of a sulfonyl chloride group attached to a phenyl ring, which is further connected to an ethyl chain bearing a trimethoxysilane group. It is commonly used in various chemical applications due to its unique reactivity and functional properties.
Preparation Methods
The synthesis of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane typically involves the reaction of 4-chlorosulfonylphenyl ethyl chloride with trimethoxysilane under controlled conditions . The reaction is usually carried out in the presence of a catalyst and an appropriate solvent, such as dichloromethane, to facilitate the formation of the desired product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The phenyl ring can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis reactions.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane involves the reactivity of its functional groups. The sulfonyl chloride group can react with nucleophiles to form stable sulfonamide or sulfonate bonds, while the trimethoxysilane group can undergo hydrolysis and condensation to form siloxane networks . These reactions enable the compound to modify surfaces and introduce functional groups for further chemical transformations.
Comparison with Similar Compounds
Similar compounds to 2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane include:
4-(Trimethoxysilyl)ethylbenzenesulfonyl chloride: This compound has a similar structure but lacks the chlorine atom on the phenyl ring.
4-(Trimethoxysilyl)ethylbenzenesulfonic acid: This compound is similar but contains a sulfonic acid group instead of a sulfonyl chloride group.
The uniqueness of this compound lies in its combination of a sulfonyl chloride group and a trimethoxysilane group, which provides distinct reactivity and functional properties compared to its analogs .
Properties
IUPAC Name |
4-(2-trimethoxysilylethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO5SSi/c1-15-19(16-2,17-3)9-8-10-4-6-11(7-5-10)18(12,13)14/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIDSUMRGUILGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=C(C=C1)S(=O)(=O)Cl)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370006 | |
| Record name | 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126519-89-9 | |
| Record name | 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLOROSULFONYLPHENYL)ETHYLTRIMETHOXYSILANE, 50% in methylene chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















